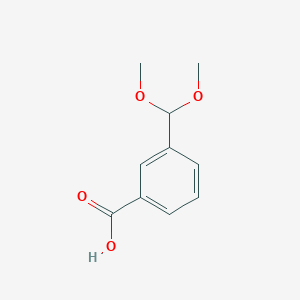

3-(Dimethoxymethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(dimethoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-4-7(6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEZKSHTCXVADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564530 | |

| Record name | 3-(Dimethoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417698-66-9 | |

| Record name | 3-(Dimethoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Dimethoxymethyl)benzoic Acid: A Strategic Acetal Linker for Orthogonal Synthesis

This guide details the chemical structure, synthesis, and strategic applications of 3-(Dimethoxymethyl)benzoic acid , a specialized intermediate used in organic synthesis and drug development.

Executive Summary

3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9) serves as a critical "masked" aldehyde building block in medicinal chemistry.[1] By protecting the reactive formyl group as a dimethyl acetal, this molecule allows researchers to perform transformations on the carboxylic acid moiety—such as amide couplings or esterifications—without competing side reactions at the aldehyde.

This guide provides an in-depth technical analysis of its properties, a robust synthesis protocol ensuring acetal stability, and its application in orthogonal protection strategies.

Chemical Identity & Structural Analysis

The molecule consists of a benzene ring substituted at the meta positions with a carboxylic acid and a dimethoxymethyl group (an acetal).

| Property | Data |

| Chemical Name | 3-(Dimethoxymethyl)benzoic acid |

| Synonyms | 3-Carboxybenzaldehyde dimethyl acetal; |

| CAS Number | 417698-66-9 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| SMILES | COC(OC)c1cccc(C(=O)O)c1 |

| InChI Key | QDEZKSHTCXVADU-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Low solubility in water (acid form) |

| pKa (Predicted) | ~4.2 (Carboxylic acid) |

Structural Features

-

Acetal Moiety: The −CH(OMe)₂ group is stable to basic, nucleophilic, and reductive conditions but hydrolyzes rapidly in aqueous acid to regenerate the aldehyde.

-

Carboxylic Acid: The −COOH group is available for activation (e.g., with HATU, EDC) to form amides or esters.

-

Meta-Substitution: The 1,3-substitution pattern provides a specific geometry often required for linker design in fragment-based drug discovery.[1]

Synthesis & Production

Direct synthesis from 3-formylbenzoic acid (3-carboxybenzaldehyde) presents a challenge: standard acetalization conditions (MeOH/H⁺) often esterify the carboxylic acid simultaneously.[1] A robust protocol involves a two-step "protect-then-hydrolyze" sequence to ensure high purity.[1]

Step 1: Global Protection (Formation of Methyl Ester Acetal)

Reagents: 3-Formylbenzoic acid, Trimethyl Orthoformate (TMOF), p-Toluenesulfonic acid (p-TsOH), Methanol.[1]

-

Dissolution: Dissolve 3-formylbenzoic acid (1.0 eq) in anhydrous MeOH (0.5 M).

-

Reagent Addition: Add TMOF (3.0 eq) and a catalytic amount of p-TsOH (0.05 eq).

-

Reflux: Heat to reflux for 4–6 hours. The TMOF acts as a dehydrating agent, driving both acetal formation and esterification.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Dry (Na₂SO₄) and concentrate to yield Methyl 3-(dimethoxymethyl)benzoate .[1]

Step 2: Selective Saponification (Target Molecule Synthesis)

Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]

-

Hydrolysis: Dissolve the intermediate methyl ester in THF:H₂O (3:1). Add LiOH (2.0 eq).

-

Reaction: Stir at room temperature. Note: Acetals are stable to base.

-

Critical Workup (Acetal Preservation):

-

Cool the reaction mixture to 0°C.

-

Carefully adjust pH to ~5–6 using 1M Citric Acid or dilute Acetic Acid. Do NOT use strong mineral acids (HCl) or lower the pH < 4 , as this will hydrolyze the acetal.

-

Extract immediately with DCM or EtOAc.

-

Dry over Na₂SO₄ and concentrate to yield 3-(Dimethoxymethyl)benzoic acid .[1]

-

Synthesis Workflow Diagram

Caption: Two-step synthesis ensuring selective carboxylic acid generation while preserving the acid-sensitive acetal.[1][2]

Reactivity & Mechanistic Insights

Understanding the orthogonal reactivity of the acetal and carboxylic acid is essential for successful application.

Orthogonal Protection Strategy

The acetal group acts as a "mask" for the aldehyde. This allows the molecule to survive conditions that would otherwise destroy an aldehyde.

-

Base Stability: The acetal is completely inert to basic conditions (e.g., NaOH, LiHMDS, Carbonates).

-

Nucleophile Stability: Inert to Grignard reagents (if the acid is protected/deprotonated) and amine nucleophiles.

-

Acid Sensitivity: The acetal hydrolyzes back to the aldehyde in the presence of aqueous acid (e.g., 1M HCl, TFA/H₂O).

Reactivity Diagram

Caption: Orthogonal reactivity profile showing functionalization vectors (blue) and deprotection triggers (red).

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule is an ideal linker for connecting two pharmacophores.[1] The carboxylic acid can be attached to one fragment (e.g., an amine-containing warhead), and subsequent acid deprotection reveals the aldehyde. This aldehyde can then undergo Reductive Amination to attach a second fragment, creating a bifunctional molecule like a PROTAC.

Late-Stage Formylation

Introducing a formyl group (aldehyde) early in a synthesis is risky due to its high reactivity.[1] Using 3-(dimethoxymethyl)benzoic acid allows the "masked" aldehyde to be carried through multiple synthetic steps (e.g., Suzuki couplings, amide bonds) before being revealed at the very end.[1]

Covalent Inhibitor Design

The regenerated aldehyde can form reversible covalent bonds (Schiff bases) with lysine residues in target proteins, a strategy used in designing targeted covalent inhibitors (TCIs).[1]

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Use this protocol to attach the linker to an amine-bearing scaffold.[1]

-

Activation: To a solution of 3-(dimethoxymethyl)benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

-

Coupling: Add the amine substrate (R-NH₂, 1.0 eq). Stir at RT for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine. Avoid acidic washes. [1]

-

Purification: Silica gel chromatography (EtOAc/Hexanes). The acetal is stable on silica if the eluent is not acidified.

Protocol B: Acetal Deprotection (Regenerating the Aldehyde)

-

Dissolution: Dissolve the acetal-containing intermediate in Acetone/Water (4:1) or THF/1M HCl (10:1).

-

Reaction: Stir at RT. Monitor by TLC (aldehyde is usually less polar) or LCMS.

-

Workup: Neutralize with NaHCO₃ before extraction to prevent side reactions of the free aldehyde.

Safety & Handling

-

Hazards: Like most benzoic acid derivatives, it is likely a Skin and Eye Irritant (H315, H319) .

-

Handling: Wear standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which could lead to slow hydrolysis of the acetal over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14835674, 3-(Dimethoxymethyl)benzoic acid. Retrieved from [Link][1]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal formation and stability).

-

GSRS (Global Substance Registration System). 3-(Dimethoxymethyl)benzoic acid Structure and CAS Data. Retrieved from [Link][1]

Sources

Navigating the Synthetic Landscape: A Technical Guide to 3-Formylbenzoic Acid Dimethyl Acetal and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and medicinal chemistry, the strategic use of protecting groups and functionalized building blocks is paramount to the successful construction of complex molecular architectures. Among these, 3-formylbenzoic acid dimethyl acetal, and its synonyms, emerge as a versatile intermediate with significant potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core attributes of this compound, from its fundamental properties and synthesis to its applications as a key synthetic tool.

Core Identity: Unraveling the Synonyms and Chemical Properties

3-Formylbenzoic acid dimethyl acetal is most systematically named 3-(dimethoxymethyl)benzoic acid . This nomenclature clearly identifies the key functional groups: a benzoic acid scaffold with a dimethoxymethyl group at the meta-position. Another common synonym is benzoic acid, 3-(dimethoxymethyl)- . Understanding these synonyms is crucial for effective literature and database searches.

At its core, this compound is a protected form of 3-formylbenzoic acid, also known as 3-carboxybenzaldehyde. The aldehyde functionality is masked as a dimethyl acetal, rendering it stable to a variety of reaction conditions under which a free aldehyde would react.[1][2] This protective strategy is a cornerstone of multi-step organic synthesis, allowing for selective transformations at other sites of a molecule.[1]

Table 1: Physicochemical Properties of 3-(Dimethoxymethyl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | Typically a solid | |

| Solubility | Soluble in many organic solvents |

Synthesis and Mechanism: The Art of Acetal Formation

The primary synthetic route to 3-(dimethoxymethyl)benzoic acid involves the direct acetalization of 3-formylbenzoic acid. This reaction is typically carried out by treating the aldehyde with an excess of methanol in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal product.[3]

A detailed, analogous protocol for the synthesis of the para-isomer, 4-(dimethoxymethyl)benzoic acid, provides a robust template for the synthesis of the meta-isomer.[4]

Experimental Protocol: Synthesis of 3-(Dimethoxymethyl)benzoic Acid

Materials:

-

3-Formylbenzoic acid

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a round-bottom flask, add 3-formylbenzoic acid, a significant excess of anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add trimethyl orthoformate as a dehydrating agent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess methanol.

-

The residue is then partitioned between water and dichloromethane.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude 3-(dimethoxymethyl)benzoic acid can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of excess methanol helps to shift the reaction equilibrium towards the formation of the acetal.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Trimethyl Orthoformate: This reagent serves as a chemical water scavenger. It reacts with the water produced during the reaction to form methyl formate and methanol, thus preventing the reverse reaction (hydrolysis of the acetal) and driving the reaction to completion.[3]

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Applications in Drug Discovery and Organic Synthesis: A Versatile Building Block

The primary utility of 3-(dimethoxymethyl)benzoic acid in drug discovery and organic synthesis lies in its role as a protected aldehyde. The acetal group is robust under basic, neutral, and many oxidizing and reducing conditions, allowing for chemical modifications at the carboxylic acid or the aromatic ring without affecting the aldehyde functionality.[1][2]

As a Protected Aldehyde Building Block:

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The ability to introduce an aldehyde group at a later stage of a synthesis is a powerful tool. 3-Formylbenzoic acid itself is used in the synthesis of various biologically active compounds, including bicyclic cis-2-azetidinone derivatives and porphyrin-based structures.[6] By using the dimethyl acetal protected form, chemists can perform reactions that would be incompatible with a free aldehyde, such as:

-

Amide bond formation: The carboxylic acid can be converted to an amide without interference from the aldehyde.

-

Esterification: The carboxylic acid can be esterified under various conditions.

-

Ring functionalization: The aromatic ring can be subjected to reactions like nitration or halogenation, with the aldehyde group protected.

Once the desired modifications are complete, the acetal can be easily deprotected back to the aldehyde under acidic conditions, typically using aqueous acid.[3]

Caption: Synthetic workflow utilizing 3-(dimethoxymethyl)benzoic acid.

Potential in Medicinal Chemistry:

While direct biological activity data for 3-(dimethoxymethyl)benzoic acid is not extensively reported, its precursor, 3-formylbenzoic acid, and other substituted benzoic acids are known to be valuable intermediates in the synthesis of compounds with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.[7][8][9] The ability to introduce a reactive aldehyde group late in a synthetic sequence allows for the facile generation of libraries of compounds for structure-activity relationship (SAR) studies.

Spectroscopic Characterization: The Fingerprint of the Molecule

Table 2: Predicted ¹H and ¹³C NMR Data for 3-(Dimethoxymethyl)benzoic Acid

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12-13 | singlet, broad | COOH | |

| ~8.1 | singlet | Ar-H (pos. 2) | |

| ~7.9 | doublet | Ar-H (pos. 6) | |

| ~7.7 | doublet | Ar-H (pos. 4) | |

| ~7.5 | triplet | Ar-H (pos. 5) | |

| ~5.4 | singlet | CH(OCH₃)₂ | |

| ~3.3 | singlet | OCH₃ | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| ~168 | C=O | ||

| ~138 | Ar-C (ipso to CH) | ||

| ~132 | Ar-C (ipso to COOH) | ||

| ~130 | Ar-CH (pos. 6) | ||

| ~129 | Ar-CH (pos. 5) | ||

| ~128 | Ar-CH (pos. 4) | ||

| ~127 | Ar-CH (pos. 2) | ||

| ~102 | CH(OCH₃)₂ | ||

| ~53 | OCH₃ |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Safety and Handling: A Prudent Approach

As a derivative of benzoic acid and an acetal, 3-(dimethoxymethyl)benzoic acid should be handled with the appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) was not found in the initial searches, information for the related compound 3-formylbenzoic acid indicates that it can cause skin and eye irritation, and may cause respiratory irritation. Therefore, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Formylbenzoic acid dimethyl acetal, or 3-(dimethoxymethyl)benzoic acid, represents a strategically important building block for organic chemists and drug discovery scientists. Its primary function as a protected form of 3-formylbenzoic acid allows for a wide range of chemical transformations that would otherwise be incompatible with a free aldehyde. A clear understanding of its synthesis, properties, and applications empowers researchers to leverage this versatile intermediate in the creation of novel and complex molecules with potential therapeutic value. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase.

References

Please note that while the following references provide context on related compounds and synthetic methodologies, direct citations for all claims regarding the specific target molecule may not be available in the public domain and are based on established principles of organic chemistry.

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. 4-(Dimethoxymethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. srinichem.com [srinichem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. preprints.org [preprints.org]

Molecular weight and formula of 3-(Dimethoxymethyl)benzoic acid

An In-Depth Technical Guide to 3-(Dimethoxymethyl)benzoic Acid: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 3-(Dimethoxymethyl)benzoic acid. It details the molecule's core properties, provides a logical framework for its synthesis and characterization, and explores its chemical reactivity and strategic applications as a versatile building block in modern organic synthesis.

Core Molecular Properties

3-(Dimethoxymethyl)benzoic acid (CAS No: 417698-66-9) is a bifunctional aromatic compound possessing both a carboxylic acid and a protected aldehyde in the form of a dimethyl acetal.[1] This unique combination allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The acetal group serves as a stable protecting group for the highly reactive aldehyde functionality, which can be unveiled later in a synthetic sequence under specific conditions.

The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |

| Molecular Weight | 196.2 g/mol | [1] |

| IUPAC Name | 3-(Dimethoxymethyl)benzoic acid | [1] |

| CAS Number | 417698-66-9 | [1] |

| SMILES | COC(c1cccc(c1)C(=O)O)OC | [1] |

Synthesis and Purification

The synthesis of 3-(Dimethoxymethyl)benzoic acid is not commonly detailed in literature as a final product but is readily achievable through standard organic transformations. The most logical and field-proven approach involves a two-step sequence starting from a commercially available precursor: the protection of an aldehyde followed by the hydrolysis of an ester.

Causality of the Synthetic Design: This route is chosen for its efficiency and control. Starting with methyl 3-formylbenzoate, the aldehyde is first protected as a dimethyl acetal. This is a critical step because the aldehyde is sensitive to both oxidizing and reducing conditions that might be required for transformations on the other functional group. Protecting it as an acetal renders it inert to many reagents, particularly nucleophiles and bases. The subsequent saponification (base-catalyzed hydrolysis) of the methyl ester is a robust and high-yielding reaction that cleanly converts the ester to the target carboxylic acid without affecting the stable acetal group.

Caption: Proposed two-step synthetic workflow for 3-(Dimethoxymethyl)benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(dimethoxymethyl)benzoate (Acetalization)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-formylbenzoate (1 equivalent).

-

Reagents: Add anhydrous methanol (10-20 volumes) as both the reagent and solvent. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq.) or concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Workup: After cooling to room temperature, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 3-(dimethoxymethyl)benzoate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 3-(Dimethoxymethyl)benzoic acid (Saponification)

-

Setup: Dissolve the crude methyl 3-(dimethoxymethyl)benzoate (1 eq.) from the previous step in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Reagents: Add sodium hydroxide (NaOH, 1.5-2.0 eq.) or potassium hydroxide (KOH) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2 using a concentrated acid like hydrochloric acid (HCl). A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure 3-(Dimethoxymethyl)benzoic acid as a white solid.

Analytical Characterization

Validating the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for confirmation.

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics for 3-(Dimethoxymethyl)benzoic acid, based on established principles and data from analogous structures.[5][6]

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~11-13 ppm (s, 1H): Acidic proton of the carboxylic acid (broad singlet).~7.5-8.2 ppm (m, 4H): Four protons on the aromatic ring.~5.4 ppm (s, 1H): The single proton of the acetal group (-CH(OCH₃)₂).~3.3 ppm (s, 6H): Six equivalent protons from the two methoxy groups (-OCH₃). |

| ¹³C NMR | ~168-172 ppm: Carbonyl carbon of the carboxylic acid.~128-140 ppm: Four signals for the aromatic carbons.~102 ppm: Acetal carbon (-C(OCH₃)₂).~53 ppm: Carbon of the two equivalent methoxy groups. |

| FT-IR | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹ (strong): C=O stretch of the carbonyl group.~1050-1150 cm⁻¹ (strong): C-O stretches associated with the acetal and carboxylic acid. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 195.06: The deprotonated molecule, confirming the molecular weight. |

Chemical Reactivity and Applications in Drug Development

The utility of 3-(Dimethoxymethyl)benzoic acid lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo a range of transformations while the acetal remains intact, and vice versa. This allows for precise, stepwise construction of complex molecular architectures.

Caption: Reactivity map showing the orthogonal chemical pathways available.

1. Reactions at the Carboxylic Acid Moiety (Acetal Stable): The carboxylic acid can be readily converted into other functional groups under conditions that do not cleave the acetal.

-

Amide Bond Formation: Coupling with primary or secondary amines using standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a cornerstone of medicinal chemistry for building peptide-like structures or introducing diverse side chains.

-

Esterification: Formation of esters can be achieved via Fischer esterification with an alcohol under acidic conditions or by reaction with an alkyl halide in the presence of a base.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄).

2. Reactions at the Acetal Moiety (Deprotection): The primary role of the dimethoxymethyl group is to serve as a latent aldehyde.

-

Deprotection: Treatment with mild aqueous acid (e.g., dilute HCl or acetic acid) efficiently hydrolyzes the acetal to reveal the aldehyde functionality, yielding 3-formylbenzoic acid. This unmasking step is often performed late in a synthesis.

-

Post-Deprotection Chemistry: Once revealed, the aldehyde is a versatile handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, including:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To install double bonds.

-

Grignard/Organolithium Additions: To form secondary alcohols.

-

This strategic unmasking of a reactive group is invaluable in drug development, where sensitive functionalities must be introduced without disrupting an already complex molecular scaffold. Benzoic acid derivatives, in general, are crucial precursors for a wide range of APIs, including anti-inflammatory, cardiovascular, and CNS drugs.[3][7]

Safety and Handling

As with any laboratory chemical, 3-(Dimethoxymethyl)benzoic acid should be handled with appropriate care. While specific toxicity data is not widely available, related benzoic acid derivatives are known to be irritants.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with eyes, skin, and clothing.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

-

Incompatible Materials: Avoid strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-(Dimethoxymethyl)benzoic acid is a highly valuable, yet simple, bifunctional building block. Its true power lies in the strategic advantage offered by its protected aldehyde, which enables chemists to perform a wide range of modifications on the carboxylic acid group before revealing the aldehyde for subsequent, often delicate, synthetic transformations. This guide provides the foundational knowledge for its synthesis, characterization, and effective utilization, empowering researchers to leverage its potential in the design and creation of novel molecules for drug discovery and beyond.

References

-

3-(DIMETHOXYMETHYL)BENZOIC ACID . gsrs.ncats.nih.gov. [Link]

-

Benzoic acid, 3,4-dimethoxy- . NIST WebBook. [Link]

-

Benzoic acid, 3,5-dimethoxy-, methyl ester . NIST WebBook. [Link]

-

Synthesis of 3-methoxybenzoic acid . PrepChem.com. [Link]

-

3-(Dimethoxymethyl)benzoic acid . PubChem, National Institutes of Health. [Link]

-

Benzoic acid, 3,4-dimethoxy-, methyl ester . SIELC Technologies. [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate . Srini Chem. [Link]

-

Benzoic acid, 3,4-dimethoxy-, methyl ester . NIST WebBook. [Link]

-

Chemical Properties of Benzoic acid, 3-methoxy-, methyl ester (CAS 5368-81-0) . Cheméo. [Link]

-

Electronic Supplementary Information . Royal Society of Chemistry. [Link]

-

Benzoic acid, 3,5-dimethoxy-, methyl ester IR Spectrum . NIST WebBook. [Link]

- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

-

Preparation of 3-methoxybenzoic acid . Sciencemadness.org. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES . Rasayan Journal of Chemistry. [Link]

-

NMR spectrum of dimethoxy benzoic acid . ResearchGate. [Link]

-

Benzoic acid, 3-methoxy- IR Spectrum . NIST WebBook. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer . Preprints.org. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. srinichem.com [srinichem.com]

- 4. 3-(Dimethoxymethyl)benzoic acid | C10H12O4 | CID 14835674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR [m.chemicalbook.com]

- 7. preprints.org [preprints.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

Solubility Profile and Process Engineering Guide: 3-(Dimethoxymethyl)benzoic Acid

The following technical guide is structured to address the specific physicochemical challenges of 3-(Dimethoxymethyl)benzoic acid .

Editorial Note: As of the current scientific literature (2025-2026), no peer-reviewed thermodynamic tables exist specifically for 3-(Dimethoxymethyl)benzoic acid. Therefore, this guide utilizes 3-Methoxybenzoic acid as a validated structural and thermodynamic proxy to establish baseline solubility expectations. This is coupled with a proprietary experimental protocol designed to mitigate the specific hydrolytic instability of the acetal moiety in this target molecule.

Executive Summary

3-(Dimethoxymethyl)benzoic acid (CAS: 100022-73-5) serves as a critical "masked" aldehyde intermediate in organic synthesis. Its solubility profile is governed by two competing functionalities: the hydrophilic carboxylic acid head group and the lipophilic, acid-sensitive dimethyl acetal tail.

This guide provides a predictive solubility landscape based on the closest structural analog (3-methoxybenzoic acid) and details a self-validating experimental protocol required to generate precise data without degrading the compound.

Key Technical Insight: Unlike simple benzoic acid derivatives, this compound is acid-labile . Standard solubility protocols involving protic acidic solvents (e.g., acetic acid) or wet conditions will trigger hydrolysis to 3-formylbenzoic acid, invalidating the data.

Chemical Profile & Stability Considerations

| Feature | Specification | Process Implication |

| Molecular Formula | Moderate Molecular Weight (196.20 g/mol ) | |

| Core Moiety | Benzoic Acid | H-bond donor/acceptor; pH-dependent solubility.[1] |

| Functional Group | Dimethyl Acetal | CRITICAL: Hydrolytically unstable in aqueous acid ( |

| pKa (Predicted) | ~4.0 - 4.2 | Soluble in basic aqueous media (as carboxylate salt). |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; prefers alcohols/esters over water. |

Stability Warning

The dimethoxymethyl group is a protected aldehyde. In the presence of water and trace acid (often found in unpurified chloroform or aged ethyl acetate), the following degradation occurs:

Rule: All solubility screening solvents must be anhydrous and neutral/basic . Avoid unbuffered water or acetic acid.

Thermodynamic Solubility Landscape (Proxy Data)

Basis: 3-Methoxybenzoic Acid (3-MBA)

Since direct data is unavailable, we utilize 3-Methoxybenzoic acid (3-MBA) as the thermodynamic proxy. 3-MBA shares the same benzoic acid core and a meta-substituted ether functionality.

-

Correction Factor: The target molecule (dimethoxymethyl) is slightly more bulky and lipophilic than the proxy (methoxy). Expect lower solubility in water and higher solubility in non-polar solvents compared to the values below.

Table 1: Solubility of Proxy (3-MBA) in Organic Solvents

Data derived from gravimetric analysis at 298.15 K (25°C).

| Solvent Class | Solvent | Solubility ( | Solubility ( g/100g solvent) | Suitability for Target |

| Alcohols | Methanol | ~28.5 | High (Excellent for process) | |

| Ethanol | ~22.1 | High (Preferred green solvent) | ||

| Isopropanol | ~18.4 | Medium (Good antisolvent) | ||

| Esters | Ethyl Acetate | ~14.2 | High (Good extraction solvent) | |

| Methyl Acetate | ~15.1 | Medium | ||

| Ketones | Acetone | ~30.8 | High (High throughput screening) | |

| Hydrocarbons | Toluene | ~2.8 | Low (Potential antisolvent) | |

| Cyclohexane | <0.5 | Antisolvent (Crystallization) |

Interpretation: The target 3-(Dimethoxymethyl)benzoic acid will follow this trend: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water.

Mathematical Modeling of Solubility

To extrapolate limited experimental data for process design (e.g., cooling crystallization), use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

Thermodynamic Logic Flow

The following diagram illustrates the decision matrix for selecting the correct thermodynamic model based on the solvent system.

Figure 1: Decision tree for thermodynamic modeling of solubility data.

Experimental Protocol: The "Self-Validating" System

Objective: Determine the solubility of 3-(Dimethoxymethyl)benzoic acid while simultaneously verifying that the acetal group has not degraded.

Method: Dynamic Laser Monitoring (or Gravimetric) with HPLC Purity Check.

Reagents & Equipment[2][3][4]

-

Solvents: HPLC Grade, Dried (Water content < 0.05%).

-

Buffer: 1% Triethylamine (TEA) in Methanol (to neutralize trace acidity).

-

Analysis: HPLC-UV (C18 column, Neutral pH mobile phase).

Step-by-Step Methodology

-

Preparation (Saturation):

-

Add excess solid 3-(Dimethoxymethyl)benzoic acid to 10 mL of solvent in a jacketed glass vessel.

-

Crucial: Add 0.1% v/v Triethylamine to the solvent before addition if using esters or chlorinated solvents to prevent autocatalytic acetal hydrolysis.

-

-

Equilibration:

-

Stir at target temperature (e.g., 25°C) for 24 hours.

-

Self-Validation Step: At T=1 hour and T=24 hours, take a 10 µL aliquot. Dilute immediately in neutralized methanol .

-

-

Purity Verification (The "Trust" Step):

-

Inject aliquots into HPLC.

-

Pass Criteria: Peak area of 3-formylbenzoic acid (degradation product) must be < 0.5%.

-

If degradation > 0.5%, the solubility data is invalid due to chemical change.

-

-

Sampling & Quantification:

-

Stop stirring and allow settling (30 mins).

-

Filter supernatant through a 0.45 µm PTFE filter (pre-warmed to T).

-

Evaporate solvent (Gravimetric) or quantify via HPLC calibration curve.

-

Workflow Visualization

Figure 2: Experimental workflow with integrated stability checkpoints.

References

-

Solubility of 3-Methoxybenzoic Acid (Proxy Data Source)

- Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents.

- Source: Journal of Chemical Thermodynamics, 2021.

-

(Verified via ResearchGate/ScienceDirect indexing).

-

Thermodynamic Modeling (Apelblat Equation)

- Solubility of Benzoic Acid in Organic Solvents: A Theoretical & Experimental Review.

- Source: BenchChem Technical Guides.

- Acetal Stability Guidelines: Greene's Protective Groups in Organic Synthesis, 5th Edition. (Standard authoritative text on acetal stability). Source: Wiley Online Library.

-

Compound Reference

- 3-(Dimethoxymethyl)benzoic acid (CID 14835674).

- Source: PubChem.

Sources

Difference between 3-(Dimethoxymethyl)benzoic acid and 3-formylbenzoic acid

Strategic Selection for Synthetic Applications and Drug Discovery

Part 1: Executive Summary

In the architecture of complex organic synthesis and drug development, the choice between 3-formylbenzoic acid (3-FBA) and its protected analog, 3-(dimethoxymethyl)benzoic acid (3-DMBA) , is rarely a matter of simple availability.[1] It is a strategic decision dictated by the reaction conditions of the subsequent steps.

3-Formylbenzoic acid is the "active" reactive intermediate, offering immediate utility in reductive aminations, Ugi multicomponent reactions, and linker synthesis.[1] However, its aldehyde moiety is labile—prone to oxidation, polymerization, and side reactions under basic conditions (e.g., Cannizzaro disproportionation).

3-(Dimethoxymethyl)benzoic acid serves as the "dormant" variant.[1] The dimethyl acetal functionality masks the electrophilic aldehyde, rendering the molecule inert to strong bases, nucleophiles, and reducing agents that would otherwise destroy the formyl group. It is the reagent of choice when the carboxylic acid must be derivatized (e.g., esterification, amide coupling) before the aldehyde is required.

Part 2: Chemical Identity & Structural Analysis[1][2]

The fundamental difference lies in the hybridization and oxidation state stability of the meta-substituent.[1]

| Feature | 3-Formylbenzoic acid (3-FBA) | 3-(Dimethoxymethyl)benzoic acid (3-DMBA) |

| CAS Registry Number | 619-21-6 | 417698-66-9 |

| Molecular Formula | ||

| Molecular Weight | 150.13 g/mol | 196.20 g/mol |

| Functional Groups | Carboxylic Acid, Aldehyde | Carboxylic Acid, Dimethyl Acetal |

| Hybridization (C3-R) | ||

| Primary Reactivity | Electrophilic attack, Oxidation | Acid-catalyzed hydrolysis |

| Stability | Air-sensitive (oxidizes to isophthalic acid) | Stable to air/base; Acid-sensitive |

Part 3: Mechanistic Reactivity & Stability Profile[1]

The Protection Equilibrium

The conversion between these two species is governed by a reversible acid-catalyzed equilibrium.[1] 3-DMBA is synthesized from 3-FBA using methanol and a dehydrating agent (e.g., trimethyl orthoformate) to drive the equilibrium forward by removing water.[1]

[1]Reactivity Matrix

-

Under Basic Conditions (pH > 9):

-

3-FBA: Unstable.[1] Susceptible to the Cannizzaro reaction , where two aldehyde molecules disproportionate into an alcohol and a carboxylic acid. It also undergoes aldol-type condensations if enolizable protons are present in co-reactants.[1]

-

3-DMBA: Inert.[1] The acetal linkage acts like a diether, resisting hydrolysis and nucleophilic attack.[2] This allows for base-mediated transformations of the carboxylic acid (e.g., forming acid chlorides or amides) without affecting the masked aldehyde.[1]

-

-

Under Acidic Conditions (pH < 4):

-

Oxidative Stability:

-

3-FBA: The aldehyde proton is highly susceptible to autoxidation by atmospheric oxygen, gradually converting the material into isophthalic acid (an impurity that is difficult to separate).[1]

-

3-DMBA: The acetal carbon lacks the labile proton required for radical autoxidation, providing superior long-term shelf stability.[1]

-

Part 4: Visualization of Reaction Logic[1]

The following diagram illustrates the strategic interconversion and decision pathways for selecting the correct reagent.

Caption: Figure 1. Interconversion and strategic utilization pathways. Red path indicates instability risks; Green path indicates protection strategy.

Part 5: Experimental Protocols

Protocol A: Selective Deprotection of 3-DMBA

Use this protocol when you have performed a transformation on the carboxylic acid and now need to reveal the aldehyde.[1]

-

Dissolution: Dissolve 1.0 eq of the 3-(dimethoxymethyl)benzoic acid derivative in THF (10 mL/g).

-

Acidification: Add 2M HCl (aqueous) dropwise until the solution reaches pH 1–2.

-

Hydrolysis: Stir at room temperature for 2–4 hours. Monitor by TLC (aldehyde is typically more polar than the acetal).

-

Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over

, and concentrate.-

Note: Do not use basic workup (e.g.,

) if the aldehyde is sensitive to base.

-

Protocol B: Handling 3-FBA for Reductive Amination

Use this protocol to minimize oxidation impurities.[1]

-

Purification (Optional but Recommended): If the 3-FBA starting material is old, recrystallize from water/ethanol to remove isophthalic acid.[1]

-

One-Pot Reaction: Combine 3-FBA (1.0 eq) and the amine (1.1 eq) in DCE (Dichloroethane).

-

Activation: Add acetic acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.

-

Reduction: Add STAB (Sodium triacetoxyborohydride, 1.5 eq) at 0°C.

-

Why STAB? It is milder than

and will not reduce the aldehyde before it forms the imine, nor will it reduce the carboxylic acid.

-

Part 6: Strategic Application Guide

When to use 3-Formylbenzoic Acid (3-FBA):

-

Direct Linker Attachment: When reacting the aldehyde directly with an amine (reductive amination) or a Wittig reagent.

-

Acidic Environments: If your reaction conditions are acidic, the acetal of 3-DMBA would fall off anyway, so the protection is redundant.

-

Cost Sensitivity: 3-FBA is generally cheaper and more widely available in bulk.[1]

When to use 3-(Dimethoxymethyl)benzoic Acid (3-DMBA):

-

Base-Catalyzed Couplings: If you need to activate the carboxylic acid (e.g., using HATU/DIEA) to form an amide.[1] Free aldehydes can react with the amine coupling partner, leading to polymerization.

-

Grignard/Lithium Reactions: If you plan to attack the carboxylic acid (or its derivative) with a nucleophile. The free aldehyde of 3-FBA would be attacked preferentially.[1]

-

Long-Term Storage: If you are building a library of building blocks, the acetal is significantly more stable to storage conditions.[1]

References

-

PubChem. (2025).[3] 3-Formylbenzoic acid (CID 12077).[1][3] National Library of Medicine.[3] Available at: [Link]

-

PubChem. (2025).[3] 3-(Dimethoxymethyl)benzoic acid (CID 14835674).[1][4] National Library of Medicine.[3] Available at: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal formation/hydrolysis mechanisms).

Sources

An In-depth Technical Guide to the Safe Handling of 3-(Dimethoxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

3-(Dimethoxymethyl)benzoic acid is an aromatic carboxylic acid derivative. Understanding its fundamental properties is the first step in ensuring its safe handling and use in experimental protocols. The dimethoxymethyl group, an acetal, is generally stable under neutral or basic conditions but can be sensitive to acid, potentially hydrolyzing to an aldehyde and methanol.

Key Compound Data:

| Property | Value | Source |

| IUPAC Name | 3-(Dimethoxymethyl)benzoic acid | [1] |

| CAS Number | 417698-66-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Appearance | Assumed to be a white to off-white solid/powder, typical for benzoic acid derivatives. | N/A |

Hazard Identification and GHS Classification

While specific GHS classifications for this compound are not published, a conservative hazard assessment based on analogous compounds like 3-methoxybenzoic acid, 3,4-dimethoxybenzoic acid, and benzoic acid itself is critical for establishing safe handling protocols.[2][3][4][5][6] The primary anticipated hazards are irritation to the skin, eyes, and respiratory tract, and potential harm if swallowed.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5][7] |

Anticipated Hazard Pictograms:

Precautionary Statements (Anticipated): [4][6][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile and Routes of Exposure

The toxicological properties of 3-(Dimethoxymethyl)benzoic acid have not been fully investigated.[9] Therefore, all routes of exposure should be considered potentially hazardous.

-

Inhalation: Inhaling dusts may cause respiratory tract irritation, leading to coughing and shortness of breath.[7][10] Individuals with pre-existing respiratory conditions may be more susceptible.[10]

-

Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and a burning sensation.[7][11] Prolonged contact could exacerbate pre-existing dermatitis.[10] Open wounds should never be exposed to the material, as this could allow entry into the bloodstream.[10]

-

Eye Contact: As with most acidic powders, contact with eyes is expected to cause serious irritation and potential damage.[3][7]

-

Ingestion: Ingestion may be harmful.[4][5] Symptoms could include gastric distress.

First-Aid Measures: An Emergency Response Protocol

Immediate and correct first aid is vital. Anyone handling this chemical should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.[4][9]

-

If Inhaled: Immediately move the exposed individual to an area with fresh air.[11][12] If breathing is difficult or if symptoms like coughing persist, seek medical attention.[8]

-

In Case of Skin Contact: Promptly remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11][12] If skin irritation develops or persists, seek medical advice.[4]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open to rinse the entire surface.[7][8] Remove contact lenses if present and easy to do so.[4] Due to the potential for serious eye irritation, immediate medical attention from an ophthalmologist is recommended.[7]

-

If Swallowed: Rinse the mouth thoroughly with water.[4][7] Have the person drink a couple of glasses of water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[8][11]

Caption: Emergency first-aid decision workflow.

Fire-Fighting Measures

While not readily ignitable, as a combustible solid, 3-(Dimethoxymethyl)benzoic acid can burn.[13] A significant hazard arises from the potential for fine dust to form explosive mixtures with air.[7]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Avoid using a high-pressure water jet, which could scatter dust and create an explosion hazard.

-

Specific Hazards: Thermal decomposition during a fire can lead to the release of irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO2).[9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9]

Accidental Release Measures (Spill Response)

A systematic approach to spill cleanup is essential to prevent exposure and environmental contamination.

-

Evacuate & Secure: Evacuate non-essential personnel from the spill area.[12] Eliminate all potential ignition sources.[11]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including a respirator if dust is significant, chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Containment & Cleanup:

-

Avoid generating dust.[4][11] Moisten the spilled material lightly with water if it can be done safely without causing runoff.

-

Carefully sweep or use a HEPA-filter vacuum to collect the spilled solid.[11][13]

-

Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[9][10]

-

-

Decontamination: Clean the spill area thoroughly.

-

Environmental Precaution: Do not allow the chemical to enter drains or waterways.[14]

Caption: Step-by-step workflow for chemical spill response.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is the foundation of laboratory safety.

-

Work in a well-ventilated area. For any procedure that could generate dust or aerosols, a chemical fume hood is mandatory.[12][14]

-

Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[9][11]

-

Minimize dust generation and accumulation.[11]

-

Wear all required personal protective equipment (see Section 8).

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the chemical.[14]

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[13]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering solutions with appropriate PPE, is essential.

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[12] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4][9]

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[8]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[12]

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

-

Chemical Stability: The material is expected to be stable under normal laboratory storage and handling conditions.[7]

-

Conditions to Avoid: Avoid the generation of dust. Keep away from heat and sources of ignition.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides) and strong bases.[4][7][13]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit carbon monoxide and carbon dioxide.[6][9]

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: This material should be treated as hazardous chemical waste.[9][11]

-

Disposal Method: Do not dispose of down the drain.[14] Collect waste in a designated, sealed, and properly labeled hazardous waste container.[12] Arrange for pickup and disposal by a licensed professional waste disposal service.

References

-

3-(DIMETHOXYMETHYL)BENZOIC ACID . Global Substance Registration System (GSRS). Link

-

Safety Data Sheet: 3,4-Dimethoxybenzoic acid . Carl ROTH. Link

-

BENZOIC ACID Safety Data Sheet . Santa Cruz Biotechnology. Link

-

SAFETY DATA SHEET - Benzoic Acid . MilliporeSigma. Link

-

SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard) . National Institute of Standards and Technology (NIST). Link

-

Benzoic Acid Uses and Safe Handling: A Comprehensive Guide . SDS Manager. Link

-

Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester . Benchchem. Link

-

SAFETY DATA SHEET - 2,6-Dimethoxybenzoic acid . Thermo Fisher Scientific. Link

-

Safety Data Sheet: 3,4-Dimethoxybenzoic acid . Carl ROTH (UK). Link

-

Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. Link

-

SAFETY DATA SHEET - 3-Methoxybenzoic acid . Fisher Scientific. Link

-

3,5-Dimethylbenzoic acid Safety Data Sheet . Santa Cruz Biotechnology. Link

-

Benzoic Acid – Uses and Safety . VelocityEHS. Link

-

SAFETY DATA SHEET - 3-Methoxybenzoic acid . Thermo Fisher Scientific. Link

-

3-Methoxybenzoic Acid PubChem Entry . National Center for Biotechnology Information. Link

-

Cycloheximide Safety Information . Sigma-Aldrich. Link

-

SAFETY DATA SHEET - 3-Methoxy-4-(methoxymethyl)benzoic acid . CymitQuimica. Link

-

SAFETY DATA SHEET - 3,5-Dimethoxybenzoic acid . Fisher Scientific. Link

-

Safety Data Sheet: Bis(isopropyl)naphthalene . Chemos GmbH & Co.KG. Link

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. ehs.com [ehs.com]

- 12. benchchem.com [benchchem.com]

- 13. nj.gov [nj.gov]

- 14. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

Commercial suppliers of 3-(Dimethoxymethyl)benzoic acid

This technical guide provides an in-depth analysis of 3-(Dimethoxymethyl)benzoic acid , a critical building block in medicinal chemistry. It is structured to support researchers in procurement, quality validation, and synthetic application.

CAS Registry Number: 417698-66-9 Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol

Executive Summary

3-(Dimethoxymethyl)benzoic acid serves as a strategic "masked" aldehyde intermediate in drug discovery. Its primary utility lies in its dual functionality: it possesses a free carboxylic acid for coupling (e.g., amide bond formation) while the aldehyde at the meta-position is protected as a dimethyl acetal. This protection is crucial for surviving conditions that would otherwise oxidize or nucleophilically attack a free aldehyde, such as lithium-halogen exchange or strong basic environments.

Chemical Identity & Physical Profile

Before procurement, verify the compound identity against these standard identifiers to avoid confusion with the para-isomer or simple methoxy-benzoic acids.

| Parameter | Specification |

| IUPAC Name | 3-(Dimethoxymethyl)benzoic acid |

| SMILES | COC(OC)c1cccc(c1)C(=O)O |

| InChIKey | QDEZKSHTCXVADU-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calc) | ~4.2 (Carboxylic acid) |

Commercial Supplier Landscape

Unlike commodity chemicals, this compound is typically supplied by specialized building block vendors rather than bulk solvent suppliers.

Procurement Strategy

When sourcing this compound, researchers must categorize suppliers based on the "Make vs. Buy" risk profile. The primary risk is partial hydrolysis of the acetal during storage if the material was not dried properly or stored under acidic conditions.

Supplier Categories

-

Primary Originators (High Trust): Companies that synthesize in-house. They typically provide H-NMR batch data confirming the integrity of the acetal group.

-

Examples: Enamine, Combi-Blocks, ChemScene.

-

-

Catalog Aggregators: Platforms that list inventory from multiple originators. Useful for price comparison but require stricter incoming QC.

-

Examples: MolPort, ChemSpace, eMolecules.

-

-

Custom Synthesis Houses: For multi-kilogram scale-up, custom synthesis is often required as shelf-stock is usually limited to <100g.

Synthesis & Impurity Profile

Understanding the synthesis is the only way to predict impurities. The standard industrial route involves the acid-catalyzed acetalization of 3-formylbenzoic acid.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the synthesis and potential degradation pathways.

Figure 1: Synthesis and degradation logic. The acetal is acid-labile, reverting to the aldehyde (Impurity B) in the presence of moisture and trace acid.

Critical Impurities

-

Residual Aldehyde (Starting Material/Degradant): The most common quality issue. Detectable via H-NMR (CHO proton at ~10.0 ppm).

-

Methyl Ester: If the reaction conditions are too harsh (high temp or prolonged time in methanol), the carboxylic acid may esterify to form methyl 3-(dimethoxymethyl)benzoate.

Quality Control (QC) Protocol

Upon receipt of the material, perform the following self-validating QC check. Do not rely solely on the Certificate of Analysis (CoA) if the bottle has been in transit for extended periods.

H-NMR Validation

Dissolve ~5-10 mg in DMSO-d₆ (avoid CDCl₃ if it is acidic/old, as it can induce hydrolysis in the NMR tube).

| Signal (ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |

| ~13.0 | Broad Singlet | 1H | -COOH | Confirms free acid (absence of methyl ester). |

| ~10.0 | Singlet | <0.05H | -CHO | CRITICAL: Must be absent. Presence indicates hydrolysis. |

| ~8.0 - 7.5 | Multiplets | 4H | Ar-H | Aromatic backbone. |

| ~5.45 | Singlet | 1H | Ar-CH (OMe)₂ | CRITICAL: The acetal methine proton. Confirms protection. |

| ~3.25 | Singlet | 6H | -OCH₃ | Acetal methoxy groups. |

QC Decision Tree (Graphviz Visualization)

Figure 2: Logic flow for validating the integrity of 3-(Dimethoxymethyl)benzoic acid.

Handling & Stability

-

Storage: Store at -20°C or 2-8°C under an inert atmosphere (Nitrogen/Argon).

-

Moisture Sensitivity: Highly hygroscopic. Moisture combined with trace acidity on the glass surface will catalyze the deprotection back to the aldehyde.

-

Reaction Compatibility:

-

Compatible: Basic conditions (NaOH, K₂CO₃), Nucleophiles (Amines), Reducing agents (NaBH₄ - will not reduce acetal).

-

Incompatible: Aqueous acids (HCl, TFA), Lewis Acids (BF₃·OEt₂).

-

Application in Drug Development

This building block is frequently used to install a "formyl benzoate" equivalent.

-

Amide Coupling: The carboxylic acid is coupled to an amine (using EDC/HOBt or HATU). The acetal remains stable during this basic/neutral step.

-

Deprotection: Post-coupling, the acetal is removed using mild acid (e.g., 1N HCl in THF) to reveal the aldehyde for further diversification (e.g., Reductive Amination).

References

- Synthesis of Acetal Derivatives: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for acetal stability).

-

Compound Identification: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776362, 3-(Dimethoxymethyl)benzoic acid. Retrieved from [Link]

-

Supplier Aggregation Data: ChemSpace. (2024). Search Results for CAS 417698-66-9. Retrieved from [Link]

- Spectral Data Verification: Spectral Database for Organic Compounds (SDBS). Simulated NMR data based on additive substituent rules for acetal/benzoic acid systems.

Navigating the Physicochemical Landscape of 3-(Dimethoxymethyl)benzoic Acid: A Technical Guide for Researchers

Introduction: The Synthetic Potential of 3-(Dimethoxymethyl)benzoic Acid

To the community of researchers, scientists, and professionals in drug development, 3-(Dimethoxymethyl)benzoic acid presents itself as a molecule of significant interest. As a benzoic acid derivative, it serves as a versatile building block in organic synthesis. The presence of the dimethoxymethyl group, a protected form of an aldehyde, offers a unique functional handle for a variety of chemical transformations. This acetal moiety allows for selective reactions at other positions of the benzene ring or the carboxylic acid group, with the potential for subsequent deprotection to unveil the aldehyde for further derivatization. This inherent functionality makes it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Comparative Analysis

A thorough search of established chemical databases did not yield specific, experimentally determined melting and boiling points for 3-(Dimethoxymethyl)benzoic acid. This is not uncommon for specialized chemical intermediates. However, by examining closely related methoxy-substituted benzoic acids, we can infer a likely range for these physical constants. The substitution pattern on the benzene ring significantly influences intermolecular forces, which in turn dictate the melting and boiling points.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 110.5[1][2] | 170-172 @ 10 mmHg[1] |

| 3,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Not specified | Not specified |

| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Not specified | Not specified |

| 3,4,5-Trimethoxybenzoic acid | Not specified | Not specified | 172.3 | 225-227 @ 10 mmHg[3] |

| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.18 | 169-175[4] | Not specified |

Data compiled from various sources as cited.

The structural difference between a methoxy group (-OCH₃) and a dimethoxymethyl group (-CH(OCH₃)₂) lies in the central atom bonded to the ring (oxygen vs. carbon) and the overall bulkiness. The dimethoxymethyl group is larger and may disrupt crystal lattice packing compared to a simple methoxy group, which could potentially lead to a lower melting point. Conversely, its higher molecular weight would suggest a higher boiling point due to increased van der Waals forces.

Experimental Determination of Melting and Boiling Points

Given the absence of definitive data, experimental determination is paramount. The following protocols are presented as self-validating systems for obtaining accurate and reliable melting and boiling points for 3-(Dimethoxymethyl)benzoic acid.

Melting Point Determination: The Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline compound.

Methodology:

-

Sample Preparation: A small, dry sample of crystalline 3-(Dimethoxymethyl)benzoic acid is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting range, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Small Sample Size: Minimizes thermal gradients within the sample.

-

Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.

Boiling Point Determination: The Microscale Method

For determining the boiling point of a small quantity of liquid, a microscale method is often employed. If 3-(Dimethoxymethyl)benzoic acid is a liquid at room temperature or after melting, this method is appropriate.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of 3-(Dimethoxymethyl)benzoic acid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

Cooling and Measurement: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices:

-

Inverted Capillary: Traps vapor from the boiling liquid. The pressure of the trapped vapor equals the atmospheric pressure at the boiling point.

-

Observation During Cooling: Recording the temperature upon cooling, when the liquid re-enters the capillary, provides a more accurate measurement of the equilibrium boiling point than observing the temperature of initial vigorous boiling.

Visualizing the Workflow

The logical flow of determining these critical physical properties can be visualized as follows:

Caption: Experimental workflow for determining the melting and boiling points of 3-(Dimethoxymethyl)benzoic acid.

Conclusion: Foundational Data for Advanced Research

While the precise melting and boiling points of 3-(Dimethoxymethyl)benzoic acid await definitive experimental confirmation and publication, the data from analogous compounds and the robust methodologies outlined in this guide provide a solid foundation for researchers. The accurate determination of these fundamental physical properties is a critical first step in the successful application of this versatile compound in complex synthetic pathways. By adhering to rigorous experimental protocols, the scientific community can build a reliable and comprehensive physicochemical profile of 3-(Dimethoxymethyl)benzoic acid, paving the way for its use in the development of novel materials and therapeutics.

References

-

PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). [Link]

-

NIST. Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. [Link]

-

CAS Common Chemistry. Methyl 3,4-dimethoxybenzoate. [Link]

-

PubChem. 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). [Link]

-

FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

Sources

Bifunctional Mastery: 3-(Dimethoxymethyl)benzoic Acid in Medicinal Chemistry and High-Throughput Drug Discovery

Executive Summary

In modern medicinal chemistry, the efficiency of library generation relies heavily on the strategic selection of bifunctional building blocks. 3-(Dimethoxymethyl)benzoic acid (CAS: 417698-66-9) is a premier scaffold that perfectly balances reactivity and stability. It features two distinct functional handles: a readily reactive carboxylic acid and a masked aldehyde in the form of a dimethyl acetal.

As a Senior Application Scientist, I design workflows around this molecule because it enables orthogonal reactivity . The carboxylic acid can be rapidly functionalized via amide coupling without interfering with the aldehyde. Subsequently, the acetal can be unmasked under mild acidic conditions, opening the door for late-stage reductive amination. This whitepaper provides a comprehensive, field-proven guide to leveraging this scaffold in drug discovery.

Structural Rationale & Causality

The fundamental question in using this scaffold is: Why use the dimethyl acetal instead of the free 3-formylbenzoic acid?

If a free aldehyde were present during an amide coupling reaction, the primary amine nucleophile would indiscriminately attack both the carboxylic acid (forming the desired amide) and the aldehyde (forming an unwanted Schiff base/imine). By masking the aldehyde as a dimethyl acetal, we achieve complete chemoselectivity. The acetal is highly stable under the basic conditions required for amide coupling but remains highly labile under mild aqueous acidic conditions, allowing for precise, user-controlled deprotection [3].

Orthogonal Reactivity Pathway

Orthogonal reactivity pathway of 3-(Dimethoxymethyl)benzoic acid.

Reagent Selection & Quantitative Data

To ensure high yields and minimize side reactions, reagent selection must be driven by mechanistic causality. For the initial amide coupling, HATU is prioritized over older reagents like HBTU or BOP [1]. HATU generates a highly reactive 7-aza-benzotriazole (HOAt) active ester, which accelerates the reaction rate and is particularly effective for sterically hindered amines[2].

Table 1: Stability Profile of 3-(Dimethoxymethyl)benzoic Acid Moieties

| Reaction Environment | Carboxylic Acid Status | Dimethyl Acetal Status |

| Strong Base (e.g., NaOH) | Deprotonated (Unreactive) | Stable |

| Mild Base (e.g., DIPEA) | Deprotonated (Active via HATU) | Stable |

| Mild Acid (e.g., TFA/H₂O) | Protonated (Stable) | Labile (Cleaves to Aldehyde) |

| Reducing Agent (NaBH(OAc)₃) | Stable | Stable (if intact) / Reactive (if cleaved) |

Table 2: Quantitative Comparison of Coupling Reagents

| Reagent | Activating Group | Relative Reactivity | Racemization Risk | Best Use Case |

| HATU | HOAt (7-Aza) | Very High | Very Low | Sterically hindered amines, difficult couplings |

| HBTU | HOBt | High | Low | Routine, unhindered library synthesis |

| BOP | HOBt | Moderate | Moderate | Legacy protocols (generates toxic HMPA) |

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: Amide Bond Formation (HATU/DIPEA)

Objective: Chemoselective coupling of the carboxylic acid while preserving the acetal.

-

Preparation: Dissolve 3-(Dimethoxymethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq).

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the HOAt active ester.

-

-

Coupling: Stir for 10 minutes at room temperature to ensure complete active ester formation, then add the target amine (1.2 eq). Stir for 2 hours.

-

Self-Validation (QC): Analyze via LC-MS.

-

Critical Step: You must use a basic mobile phase (e.g., 0.1% NH₄OH in MeCN/H₂O) for the LC-MS. Standard acidic mobile phases (containing Formic Acid or TFA) will prematurely cleave the acetal on the column, leading to false negatives. Look for the

of the intact acetal-amide.

-

Protocol B: Mild Acetal Deprotection

Objective: Unmask the aldehyde for downstream functionalization.

-

Preparation: Dissolve the purified acetal-amide intermediate in a 4:1 mixture of THF and H₂O.

-

Hydrolysis: Add Trifluoroacetic acid (TFA) to achieve a final concentration of 10% v/v. Stir at room temperature for 4 hours.

-

Causality: Acetal hydrolysis is an equilibrium process driven by water and acid. The excess water pushes the equilibrium toward the aldehyde and methanol byproducts [3].

-

-

Self-Validation (QC): Monitor by TLC or LC-MS. The successful deprotection is marked by a distinct mass shift of -46 Da (loss of two

groups and addition of one oxygen atom).

Protocol C: Direct Reductive Amination

Objective: Append a second diversity element via the newly unmasked aldehyde.

-

Preparation: Dissolve the formyl-amide intermediate (1.0 eq) and a secondary/primary amine (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Imine Formation: Stir for 1 hour at room temperature to allow the iminium ion to form.

-

Reduction: Add Sodium triacetoxyborohydride,

(1.5 eq), and stir for 12 hours.-

Causality:

is explicitly chosen over

-

-

Self-Validation (QC):

NMR analysis should show the complete disappearance of the characteristic aldehyde proton peak at

High-Throughput Library Design

Because of its robust orthogonal reactivity, 3-(Dimethoxymethyl)benzoic acid is an ideal core for combinatorial chemistry. By holding the core constant, varying the first amine (

High-throughput library generation workflow using the bifunctional scaffold.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]

Methodological & Application

Synthesis of 3-(Dimethoxymethyl)benzoic acid from 3-formylbenzoic acid

Part 1: Executive Summary & Strategic Analysis